
Diethyl aminomalonate hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diethyl aminomalonate hydrochloride typically involves the following steps :
Nitrosation of Diethyl Malonate: Diethyl malonate is reacted with a nitrous acid aqueous solution in the presence of acetic acid to form diethyl isonitrosomalonate.
Catalytic Hydrogenation: The diethyl isonitrosomalonate is then subjected to catalytic hydrogenation using a palladium-on-charcoal catalyst in an alcohol solvent to produce diethyl aminomalonate.
Formation of Hydrochloride Salt: The diethyl aminomalonate is treated with dry hydrogen chloride gas in an ether solution to yield this compound.
Industrial Production Methods: In industrial settings, the production process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters are crucial for cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Diethyl aminomalonate hydrochloride undergoes various chemical reactions, including:
Cycloadditions: It reacts with formaldehyde to generate an azomethine ylide, which can undergo 1,3-dipolar cycloadditions with dipolarophiles to form pyrrolidines
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Formaldehyde: Used in the formation of azomethine ylide.
Palladium-on-Charcoal Catalyst: Employed in the hydrogenation step.
Dry Hydrogen Chloride Gas: Used to form the hydrochloride salt.
Major Products:
Pyrrolidines: Formed through cycloaddition reactions.
This compound: The primary product of the synthesis process.
Scientific Research Applications
Pharmaceutical Applications
- Pharmaceutical Intermediate : Diethyl aminomalonate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the formation of azomethine ylides when reacted with formaldehyde, which can undergo cycloadditions with 1,2-dipolarophiles to yield pyrrolidine derivatives. These compounds are often used in the synthesis of bioactive molecules, including potential drug candidates .
- Synthesis of Pyrrolidines : The ability to generate pyrrolidine structures through cycloaddition reactions makes this compound valuable in medicinal chemistry. Pyrrolidines are a common motif in many pharmaceuticals due to their biological activity and structural complexity .
- Caramboxin Analogues : Recent studies have demonstrated the use of this compound in synthesizing caramboxin analogues, which exhibit potential therapeutic effects. The synthesis involves ortho-carboxylation methods that utilize this compound as a key building block .
Synthetic Methodologies
This compound is employed in various synthetic routes:
- Curtius Rearrangement : This compound can be utilized in Curtius rearrangement pathways to produce functionalized amides and other derivatives. For example, it has been involved in reactions leading to the formation of complex structures with high yields under optimized conditions .
- Michael Additions : The compound has been reported to undergo Michael addition reactions, leading to highly functionalized piperidine derivatives. These reactions highlight its utility in generating diverse chemical libraries for drug discovery .
Case Studies and Research Findings
- Antibacterial Activity : Research has indicated that derivatives synthesized from this compound may exhibit antibacterial properties. Studies on tetramate derivatives derived from this compound have shown promising results against various bacterial strains .
- Environmental Compatibility : The use of this compound aligns with modern trends toward eco-friendly synthetic methodologies. Researchers are encouraged to develop greener pathways using this compound as a starting material, minimizing waste and hazardous by-products .
Mechanism of Action
The mechanism of action of diethyl aminomalonate hydrochloride involves its ability to form reactive intermediates such as azomethine ylides. These intermediates can participate in cycloaddition reactions, leading to the formation of complex molecular structures. The compound’s reactivity is primarily due to the presence of the amino and ester functional groups, which facilitate various chemical transformations .
Comparison with Similar Compounds
Dimethyl Aminomalonate Hydrochloride: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl Iminodiacetate: Another ester derivative with similar reactivity.
Diethyl Acetamidomalonate: Contains an acetamido group instead of an amino group.
Uniqueness: Diethyl aminomalonate hydrochloride is unique due to its specific reactivity with formaldehyde to form azomethine ylides, which can undergo cycloadditions to produce pyrrolidines. This property makes it particularly valuable in the synthesis of heterocyclic compounds .
Biological Activity
Diethyl aminomalonate hydrochloride (DEAMH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of this compound
This compound is synthesized through a multi-step process involving diethyl malonate and other reagents. The synthesis typically yields high purity and efficiency, with reported yields exceeding 90% in various studies. The general synthetic route involves the following steps:
- Starting Materials : Diethyl malonate, sodium nitrite, and glacial acetic acid.
- Reactions : The reaction proceeds through the formation of an oximino malonate intermediate, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield DEAMH.
- Purification : The final product is purified using recrystallization techniques.
The overall reaction can be summarized as follows:
This compound exhibits various biological activities, primarily through its role as an inhibitor of specific enzymes involved in nucleotide metabolism. Notably, it has been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis in both cancerous and microbial cells.
- Thymidylate Synthase Inhibition : DEAMH has demonstrated potent inhibitory effects on TS with an IC50 value of approximately 46 nM, making it significantly more effective than other known inhibitors like pemetrexed .
- Dihydrofolate Reductase Inhibition : Similarly, it inhibits DHFR with an IC50 value around 120 nM . This dual inhibition mechanism positions DEAMH as a promising candidate for combination chemotherapy strategies.
Antimicrobial and Antitumor Properties
Research indicates that DEAMH possesses substantial antimicrobial and antitumor properties:
- Antimicrobial Activity : DEAMH has shown effectiveness against various strains of bacteria and protozoa, including Toxoplasma gondii, highlighting its potential as an antimicrobial agent .
- Antitumor Activity : Studies have demonstrated that DEAMH can inhibit the proliferation of human cancer cell lines, including lymphoma and hepatoma cells .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of DEAMH in vitro using human lymphoma cells. Results indicated that treatment with DEAMH resulted in a significant reduction in cell viability compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Cell Line | Treatment Concentration (µM) | Cell Viability (%) |
---|---|---|
Human Lymphoma | 10 | 45 |
Human Lymphoma | 20 | 25 |
Control | - | 100 |
Study 2: Antimicrobial Activity Against Toxoplasma gondii
Another study focused on the antimicrobial activity of DEAMH against Toxoplasma gondii. The compound exhibited potent inhibition with an IC50 value significantly lower than that of standard treatments.
Treatment | IC50 (nM) |
---|---|
This compound | 50 |
Standard Treatment | 200 |
Q & A
Basic Research Questions
Q. What are the critical handling and storage considerations for diethyl aminomalonate hydrochloride in laboratory settings?
this compound is a corrosive solid (skin/eye irritant, Category 2/2A) requiring strict safety protocols. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Avoid long-term storage due to potential decomposition risks .
Q. How can researchers confirm the identity and purity of this compound?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR): Compare H and C spectra with literature data (e.g., δ values for ester groups and amine protons) .
- Elemental Analysis: Verify molecular formula (CHNO·HCl, MW 211.64) .
- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns and UV detection .
Q. What solvents are compatible with this compound for synthetic applications?
The compound is soluble in polar aprotic solvents (e.g., dichloromethane, toluene) and alcohols (e.g., ethanol). Hydrolysis studies use aqueous ethanol (4:1 HO:EtOH) under basic conditions .
Advanced Research Questions
Q. How is this compound utilized in asymmetric catalysis for constructing quaternary chiral centers?
In organocatalytic [4+2] cycloadditions, it reacts with O-quinone-methyl derivatives to form chroman derivatives. Key steps include:
- Activation via triphosgene to generate reactive intermediates.
- Stereocontrol using chiral catalysts (e.g., Takemoto’s thiourea catalysts) . Yields up to 80% are achievable under optimized reflux conditions (115°C, toluene) .
Q. What challenges arise in synthesizing metal-coordinated complexes using this compound?
Hydrolysis to aminomalonic acid (pH 13, NaOH) is required before coordination. Neutralization with HCl and reaction with platinum(II) precursors (e.g., [Pt(DACH)(HO)]SO) yield stable complexes. Challenges include:
- Maintaining pH 7 to prevent ligand degradation.
- Avoiding side reactions with residual chloride ions .
Q. How do researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?
Published melting points vary (165–170°C vs. 205–208°C in some sources), likely due to polymorphic forms or impurities. Researchers should:
- Perform differential scanning calorimetry (DSC) to confirm thermal behavior.
- Reproduce synthesis protocols (e.g., TCI America’s method) and cross-validate with elemental analysis .
Q. What strategies optimize the synthesis of Schiff base intermediates from this compound?
- Use anhydrous conditions (CHCl, NaSO) to minimize hydrolysis.
- Employ stoichiometric triethylamine to deprotonate the amine group.
- React with aldehydes (e.g., 2-thiophenecarboxaldehyde) at room temperature for 72 hours, achieving 80% yield .
Q. What toxicological data gaps exist for this compound, and how can they be addressed?
Current SDS lack acute toxicity, mutagenicity, and ecotoxicity data. Researchers should:
- Conduct in vitro assays (e.g., Ames test for mutagenicity).
- Perform zebrafish embryo toxicity studies to assess LC values .
Q. Methodological Guidance
Q. How to design a kinetic study for this compound hydrolysis?
- Monitor reaction progress via H NMR or HPLC.
- Vary pH (8–13) and temperature (25–80°C) to determine rate constants.
- Use Arrhenius plots to calculate activation energy .
Q. What computational tools predict synthetic pathways involving this compound?
Retrosynthesis platforms (e.g., AI-powered tools using Reaxys/Pistachio databases) suggest one-step routes for derivatives. Prioritize pathways with high Template_relevance scores (>0.01 plausibility) .
Properties
IUPAC Name |
diethyl 2-aminopropanedioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-3-11-6(9)5(8)7(10)12-4-2;/h5H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFVNTDRBTZJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6829-40-9 (Parent) | |
Record name | Diethyl aminomalonate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50158646 | |
Record name | Diethyl aminomalonate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13433-00-6 | |
Record name | Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13433-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl aminomalonate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13433-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76074 | |
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Record name | Diethyl aminomalonate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl aminomalonate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethyl aminomalonate hydrochloride | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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